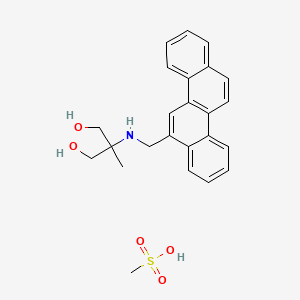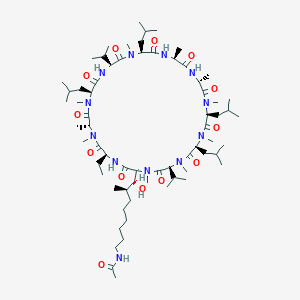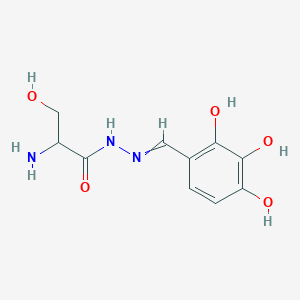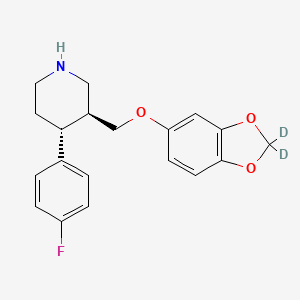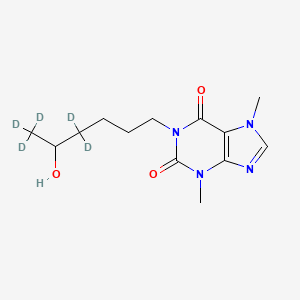
CycLuc7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CycLuc7 is a cyclic alkylaminoluciferin substrate for firefly luciferase.
Scientific Research Applications
Pharmacokinetics and Distribution :Cyclosporin, a critical component of CycLuc7, exhibits extensive metabolism in the liver via the cytochrome P450 3A system. This process is highly variable and influenced by factors such as age and patient condition. Cyclophilin, a binding protein for cyclosporin, plays a crucial role in its distribution within the body. However, despite its lipophilicity, cyclosporin does not accumulate in the brain. These pharmacokinetic characteristics are vital for understanding the drug's distribution and metabolism in different organs and tissues (Fahr, 1993).
Immunosuppressive Applications :Cyclosporine, another key element of CycLuc7, has been instrumental in transplant medicine, particularly for renal, bone marrow, and liver transplants. Its ability to inhibit T-helper cell production of growth factors is crucial for its immunosuppressive properties. This selective inhibition helps in the expansion of suppressor T-cell populations, enhancing the success of organ transplants (Nussenblatt & Palestine, 1986).
Influence on Cellular Functions :Cycloleucine, a component of CycLuc7, has been studied for its effects on cellular functions such as proliferation and DNA synthesis. For instance, it's a competitive inhibitor of methionine adenosyltransferase, affecting S‐adenosylmethionine biosynthesis. This inhibition can impact cell proliferation and nucleic acid methylations, providing insights into the drug's physiological effects on cells like baby hamster kidney cells (Caboche & Hatzfeld, 1978).
Potential in Disease Management :Research has also explored CycLuc7's role in disease management, particularly in conditions like autoimmune diseases and inflammatory disorders. Its immunomodulatory capabilities, derived from cyclosporine, make it a candidate for treating diseases where immune response plays a critical role (Fradin, Ellis, & Voorhees, 1990).
properties
CAS RN |
1393650-89-9 |
|---|---|
Product Name |
CycLuc7 |
Molecular Formula |
C14H13N3O2S2 |
Molecular Weight |
319.4 |
IUPAC Name |
(S)-2-(5,6,7,8-Tetrahydrothiazolo[4,5-g]quinolin-2-yl)-4,5-dihydrothiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13N3O2S2/c18-14(19)10-6-20-12(17-10)13-16-9-4-7-2-1-3-15-8(7)5-11(9)21-13/h4-5,10,15H,1-3,6H2,(H,18,19)/t10-/m1/s1 |
InChI Key |
BKYMBDMQGNICFU-SNVBAGLBSA-N |
SMILES |
O=C([C@@H]1N=C(C(S2)=NC3=C2C=C4NCCCC4=C3)SC1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CycLuc7; CycLuc 7; CycLuc-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



